ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
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Overview
Description
Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by esterification to introduce the ethyl acetate group. Key reagents often used in these reactions include anhydrous potassium carbonate, 2-bromo-1-(3’,4’,5’-trimethoxyphenyl)ethanone, and nitrosalicylaldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.
Chromenone derivatives: Compounds such as coumarins, which share the chromenone core and exhibit diverse biological activities
Uniqueness
Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is unique due to the combination of benzofuran and chromenone moieties in a single molecule. This structural combination may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRAMNHDCSERRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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